2,5-Dichloro-3-methylpyridine
Overview
Description
“2,5-Dichloro-3-methylpyridine” is a chemical compound with the CAS Number: 59782-88-6 . It has a molecular weight of 162.02 . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .
Molecular Structure Analysis
The IUPAC name of the compound is 2,5-dichloro-3-methylpyridine . The InChI code is 1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 .
Chemical Reactions Analysis
The compound has been used in the synthesis of various bio-relevant functional groups . The compound has also been used as a chemical intermediate for the synthesis of several crop-protection products .
Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 162.02 . The storage temperature is room temperature .
Scientific Research Applications
Application 1: Synthesis of Trifluoromethylpyridines
- Scientific Field: Organic Chemistry, specifically the synthesis of agrochemical and pharmaceutical ingredients .
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Solvent in Organic Synthesis
- Summary of the Application: 2,5-Dichloro-3-methylpyridine can be used as a solvent in organic synthesis .
- Methods of Application or Experimental Procedures: Solvents that can be used include hydrocarbons, such as toluene and xylene; chlorocarbons, such as tetrachloroethylene, chloroform, dichloromethane, 1, 2-dichloroethane, and chlorobenzene; esters, such as ethyl acetate; nitriles, such as acetonitrile .
- Results or Outcomes: The use of 2,5-Dichloro-3-methylpyridine as a solvent can facilitate various organic reactions .
Application 3: Raw Material in Various Fields
- Summary of the Application: 2,6-Dichloro-3-methylpyridine, a compound similar to 2,5-Dichloro-3-methylpyridine, is used as an important raw material and intermediate in various fields .
- Methods of Application or Experimental Procedures: This compound is used in the synthesis of various organic compounds in fields such as pharmaceuticals, agrochemicals, and dyestuff .
- Results or Outcomes: The use of 2,6-Dichloro-3-methylpyridine as a raw material can facilitate the synthesis of various compounds in these fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOPYQZRWCJGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349136 | |
Record name | 2,5-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-methylpyridine | |
CAS RN |
59782-88-6 | |
Record name | 2,5-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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